molecular formula C22H39NO B1329825 p-Hexadecyloxyaniline CAS No. 7502-06-9

p-Hexadecyloxyaniline

Cat. No.: B1329825
CAS No.: 7502-06-9
M. Wt: 333.6 g/mol
InChI Key: DETPMDIIFZGDAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexadecyloxyaniline typically involves the reaction of aniline with hexadecyloxy halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: p-Hexadecyloxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Hexadecyloxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its unique structure allows for the formation of complex molecular architectures .

Biology and Medicine: In biological research, this compound is used as a model compound to study the interactions of aromatic amines with biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to form stable emulsions makes it valuable in various formulations .

Mechanism of Action

The mechanism of action of p-Hexadecyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hexadecyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The aromatic amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

    p-Octadecyloxyaniline: Similar structure with an octadecyloxy group instead of hexadecyloxy.

    p-Dodecyloxyaniline: Contains a dodecyloxy group.

    p-Decyloxyaniline: Contains a decyloxy group.

Uniqueness: p-Hexadecyloxyaniline is unique due to its specific chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

4-hexadecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETPMDIIFZGDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225999
Record name p-Hexadecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7502-06-9
Record name p-Hexadecyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502069
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Record name 7502-06-9
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Record name p-Hexadecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEXADECYLOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-n-hexadecyloxyaniline in the development of liquid crystal TBO16A?

A: 4-n-Hexadecyloxyaniline serves as a crucial building block in the synthesis of TBO16A []. The molecule's structure, featuring a rigid aromatic core (aniline) and a long, flexible alkyl chain (hexadecyloxy), contributes to the formation of the rod-like shape characteristic of many liquid crystal molecules. This shape is essential for the self-assembly and unique phase behavior observed in TBO16A.

Q2: How was the structure of TBO16A, synthesized using 4-n-hexadecyloxyaniline, confirmed in the study?

A: The researchers employed a combination of spectroscopic techniques to confirm the structure of TBO16A []. Fourier Transform Infrared (FTIR) spectroscopy provided insights into the functional groups present in the molecule. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy elucidated the arrangement of hydrogen atoms within the molecule. Finally, Ultraviolet-Visible (UV-Vis) spectrophotometry was used to analyze the molecule's light absorption properties, further supporting the structural confirmation of TBO16A.

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